molecular formula C8H13N B1353779 2-Cyclohexylacetonitrile CAS No. 4435-14-7

2-Cyclohexylacetonitrile

Cat. No. B1353779
CAS RN: 4435-14-7
M. Wt: 123.2 g/mol
InChI Key: MXFPACNADGXIQY-UHFFFAOYSA-N
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Description

2-Cyclohexylacetonitrile is a chemical compound with the molecular formula C8H13N . It is also known as 2-CHA or CHA-Cy.


Molecular Structure Analysis

The molecular structure of 2-Cyclohexylacetonitrile consists of a cyclohexane ring attached to an acetonitrile group . The molecular weight of this compound is 123.2 g/mol.

Scientific Research Applications

Cyclization and Annulation Reactions

2-Cyclohexylacetonitrile has been utilized in cyclization and annulation reactions. For instance, (2-cyanoaryl)arylacetonitriles are derived from cyanoaromatics and arylacetonitriles and can undergo a Dieckmann-type reaction to produce annulated 1-aminocyclopentenes and cyclohexenes (Sommer, Begtrup, & Boegesoe, 1990).

Semiconductor-Mediated Photoelectrochemical Oxidations

Cyclohexene, a related compound to 2-cyclohexylacetonitrile, has been studied as an organic probe in semiconductor-photocatalyzed oxidations. This has implications in understanding the mechanisms of photochemical reactions (Fox & Pettit, 1985).

Photochemical Behavior Studies

The photochemistry of compounds like 2-(4'-Methoxynaphthyl)-4,6-bis(trichloromethyl)-1,3,5-triazine, which are used in photoresist formulations and are studied in solvents like cyclohexane and acetonitrile, is crucial for applications in photoacid generation (Pohlers, Scaiano, Step, & Sinta, 1999).

Synthesis of Biologically Active Compounds

2-Cyclohexylacetonitrile derivatives have been used in synthesizing biologically active 2-aryl-1,3-cyclohexanediones. These compounds are obtained through the stoichiometric condensation of substituted phenylacetonitriles, highlighting their role in medicinal chemistry (Miikkulainen, Bryant, Cornelius, Karpov, Stanley, & Yong, 2006).

Photocatalysis Research

Photocatalytic reactions involving compounds like cyclohexane in acetonitrile solutions have been studied for their efficiency in producing valuable chemical products, such as cyclohexanol and hydrogen peroxide, under visible light irradiation (Ohkubo, Fujimoto, & Fukuzumi, 2011).

Synthesis of Heterocyclic Compounds

Arylacetonitriles, closely related to 2-cyclohexylacetonitrile, are key building blocks in synthesizing heterocyclic scaffolds in medicinal chemistry. They can engage in various synthetic transformations to produce diverse biologically active structures (Lindsay-Scott & Gallagher, 2017).

Safety And Hazards

The safety data sheet for 2-Cyclohexylacetonitrile indicates that it is hazardous. It has hazard statements H301, H311, and H331, which indicate toxicity if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-cyclohexylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c9-7-6-8-4-2-1-3-5-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFPACNADGXIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10449481
Record name 2-cyclohexylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexylacetonitrile

CAS RN

4435-14-7
Record name 2-cyclohexylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10449481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylacetonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the cyclohexylacetic acid (20.0 g, 141 mmol) in CH2Cl2 (80 mL) was heated to reflux and a solution of chlorosulfonyl isocyanate (20.9 g, 148 mmol) in CH2Cl2 (18 mL) was added dropwise over 40 minutes. After the addition was complete, stirring was continued at reflux for 65 minutes. The mixture was cooled to 0° C., and DMF (21.1 g, 288 mmol) was added dropwise. The mixture was allowed to warm to room temperature and stirred 18 hours. The mixture was poured over ice, the organic layer separated, and the aqueous layer extracted with CH2Cl2 (50 mL). The combined organic layers were washed with water (3×50 mL), brine, dried (Na2SO4), filtered through a plug of Florosil and concentrated. The nitrile was obtained as 14.6 g (85%) of an oil of sufficient purity for use in the next reaction.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
20.9 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
solvent
Reaction Step Two
Name
Quantity
21.1 g
Type
reactant
Reaction Step Three
Name
Yield
85%

Synthesis routes and methods II

Procedure details

A solution of sodium cyanide (2.77 g, 56.5 mmol) in 70 ml of DMF was treated with cyclohexyl bromide (7.9 ml, 56.5 mmol), under N2. The reaction mixture was reacted for 48 hours and then partitioned between EtOAc and H2O. The resultant layers were separated and the organic layer was concentrated in vacuo. The crude material was purified using flash chromatography (eluent of 5% EtOAc in hexanes).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyclohexylacetonitrile
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2-Cyclohexylacetonitrile
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2-Cyclohexylacetonitrile
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2-Cyclohexylacetonitrile

Citations

For This Compound
26
Citations
YP He, J Long, SS Zhang, C Li, CC Lai… - Bioorganic & medicinal …, 2011 - Elsevier
… The β-ketoester 4c, on the other hand, was obtained via a modified Blaise procedure18, 19 involving the reaction between the commercially available 2-cyclohexylacetonitrile and ethyl …
Number of citations: 53 www.sciencedirect.com
CS Zhang, DX Li, DH Zhang, YP He… - … Section E: Structure …, 2008 - scripts.iucr.org
The title compound, C20H32N2OS, was obtained during the course of our investigation on 2-alkylsulfanyl-6-benzyl-3,4-dihydropyrimidin-4(3H)-ones (S–DABOs) showing favourable …
Number of citations: 1 scripts.iucr.org
X Zhang, R Jiang, X Cheng - The Journal of Organic Chemistry, 2021 - ACS Publications
An electrochemical Horner–Wadsworth–Emmons/hydrogenation tandem reaction was achieved using ammonia as electron and proton donors. The reaction could give two-carbon-…
Number of citations: 7 pubs.acs.org
J Bach, P Eastwood, J González, E Gómez… - Journal of Medicinal …, 2019 - ACS Publications
Janus kinases (JAKs) have a key role in regulating the expression and function of relevant inflammatory cytokines involved in asthma and chronic obstructive pulmonary disease. …
Number of citations: 23 pubs.acs.org
I General - authors.library.caltech.edu
… 2-Bromo-2-cyclohexylacetonitrile. The title compound was prepared from 2-cyclohexyl-2hydroxyacetonitrile (1.03 g, 7.43 mmol). The product was purified by column chromatography (1…
Number of citations: 0 authors.library.caltech.edu
M Schmidt, S Hervé, N Klempier, H Griengl - Tetrahedron, 1996 - Elsevier
Several aliphatic, aromatic and heteroaromatic aldehydes have been converted into the chiral cyanohydrins using the (S)-hydroxynitrile lyase from Hevea brasiliensis. The …
Number of citations: 111 www.sciencedirect.com
B Hussain - 2014 - ruor.uottawa.ca
In the last decade, there has been a surge of interest from the chemistry community in developing synthetic catalysts that emulate the remarkable rate accelerations observed for …
Number of citations: 4 ruor.uottawa.ca
I Schaefer, T Opatz - Synthesis, 2011 - thieme-connect.com
… 2-Amino-2-cyclohexylacetonitrile (2.00 g, 14.5 mmol) was dissolved in anhyd CHCl 2 . 2-Naphthaldehyde (2.49 g, 15.9 mmol), MgSO 4 (5.20 g, 43.2 mmol), and AcOH (4.15 mL, 72.5 …
Number of citations: 9 www.thieme-connect.com
J Choi - 2014 - dspace.mit.edu
… Br 2-Bromo-2-cyclohexylacetonitrile. The title compound was prepared from 2cyclohexyl-2-hydroxyacetonitrile (1.03 g, 7.43 mmol). The product was purified by column chromatography (…
Number of citations: 0 dspace.mit.edu
RM Steele, C Monti, C Gennari, U Piarulli… - Tetrahedron …, 2006 - Elsevier
New bifunctional atropisomeric thioureas 1 were synthesised and tested as both a mixture of diastereomers (aR/aS)-(R,R)-1 and as single diastereomers (aR)-(R,R)-1 and (aR)-(S,S)-1, …
Number of citations: 47 www.sciencedirect.com

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